Enhanced Lipophilicity (LogP) of 2,5-Dimethylpyridin-4-amine Relative to Unsubstituted 4-Aminopyridine
2,5-Dimethylpyridin-4-amine exhibits substantially increased lipophilicity (XLogP3 = 0.9; consensus LogP = 1.14) compared to unsubstituted 4-aminopyridine (calculated LogP ≈ -0.2 to 0.1). This ~10-fold increase in calculated octanol-water partition coefficient reflects the lipophilic contribution of two methyl groups on the pyridine scaffold [1].
| Evidence Dimension | Lipophilicity (XLogP3 / consensus LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9; Consensus LogP = 1.14 |
| Comparator Or Baseline | 4-Aminopyridine: LogP ≈ -0.2 to 0.1 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.3 (approximately 6–20× higher partitioning into octanol) |
| Conditions | Calculated using XLOGP3, iLOGP, WLOGP, MLOGP, and SILICOS-IT methods |
Why This Matters
Higher LogP correlates with improved membrane permeability and blood-brain barrier penetration potential, enabling applications in CNS-targeted drug discovery programs that would be inaccessible to more polar 4-aminopyridine analogs.
- [1] ChemSrc. (2018). 2,5-Dimethylpyridin-4-amine: LogP = 1.18. View Source
